2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features a cyclopropyl group, a fluorophenyl group, and a thiazepane ring
Mechanism of Action
Target of Action
The primary target of this compound is the P2Y12 receptor , a G-protein-coupled receptor found on the surface of platelet cells . The P2Y12 receptor plays a crucial role in platelet aggregation, a key process in blood clot formation .
Mode of Action
The compound interacts with the P2Y12 receptor in an irreversible manner , binding to the residues Cys97 and Cys175 of the human P2Y12-receptor . This binding inhibits the function of the receptor, thereby reducing platelet aggregation .
Biochemical Pathways
The compound affects the platelet aggregation pathway . By inhibiting the P2Y12 receptor, it prevents the activation of the G-protein coupled receptor signaling pathway that leads to platelet aggregation . The downstream effect is a reduction in blood clot formation.
Pharmacokinetics
The biotransformation of the compound involves rapid deesterification followed by cytochrome P450 (P450)-mediated formation of the active metabolite . The human lymphoblast-expressed enzymes capable of forming the active metabolite, in rank order of rates, were CYP3A4>CYP2B6>CYP2C19≈CYP2C9>CYP2D6 . The compound is less dependent on the CYP enzymes for its conversion to active metabolite .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in platelet aggregation, which can prevent the formation of blood clots . This makes it potentially useful in the treatment of conditions where blood clot formation is a risk, such as in certain cardiovascular diseases .
Action Environment
Long-term exposure to air and moisture may cause certain degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone typically involves multiple steps, starting from simpler precursor molecules. One common method involves the condensation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone with a thiazepane derivative . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Prasugrel: A thienopyridine derivative used as an antiplatelet agent.
Clopidogrel: Another thienopyridine derivative with similar antiplatelet effects.
Ticlopidine: A thienopyridine derivative used to reduce the risk of stroke.
Uniqueness
2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone is unique due to its specific structural features, such as the combination of a cyclopropyl group, a fluorophenyl group, and a thiazepane ring. These features may confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-cyclopropyl-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNOS/c17-14-4-2-1-3-13(14)15-7-8-18(9-10-20-15)16(19)11-12-5-6-12/h1-4,12,15H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBAYKWAGXTZGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.